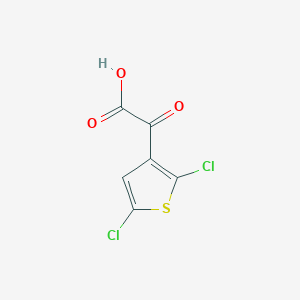

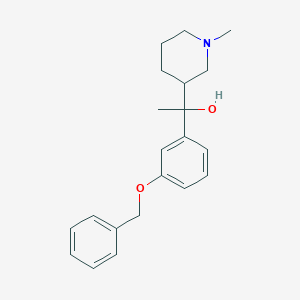

(3,5-二甲基-1-戊基吡唑-4-基)(羟基亚氨基)甲烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane" is a derivative of bis(pyrazol-1-yl)methane ligands, which are known for their coordination behavior with various metals. The papers provided discuss different bis(pyrazol-1-yl)methane ligands with various substituents and their reactivity with metal complexes.

Synthesis Analysis

The synthesis of bis(pyrazol-1-yl)methane derivatives involves the functionalization of the methine carbon atom with different groups. For instance, the synthesis of bis(3,5-dimethylpyrazol-1-yl)methanes functionalized by 2-halophenyl groups has been achieved, and these compounds have shown interesting reactivity with transition metals such as molybdenum and tungsten . Another study reports the recrystallization of a tris(3,5-dimethyl-1H-pyrazol-1-yl)methane complex with molybdenum, leading to a novel dinuclear Mo(VI) complex . Additionally, para-quinone-containing bis(pyrazol-1-yl)methane ligands have been synthesized, demonstrating the versatility of these ligands in forming metal complexes and undergoing C-H activation reactions .

Molecular Structure Analysis

The molecular structure of these ligands and their complexes is quite diverse. For example, the dinuclear Mo(VI) complex with tris(3,5-dimethyl-1H-pyrazol-1-yl)methane exhibits a unique coordination environment with one Mo atom being hexacoordinated and the other being pentacoordinated, which is unprecedented . The structural analysis of these compounds is crucial for understanding their reactivity and potential applications in coordination chemistry.

Chemical Reactions Analysis

The reactivity of bis(pyrazol-1-yl)methane ligands with metal centers can lead to various chemical reactions. For instance, upon heating with Mo(CO)6 or W(CO)5 THF, the functionalized bis(3,5-dimethylpyrazol-1-yl)methanes form complexes with the metal carbonyls . Additionally, the reaction of these ligands with imidazole and subsequent treatment with metal carbonyls or metal clusters can yield N-heterocyclic carbene complexes . The para-quinone-containing bis(pyrazol-1-yl)methane ligands also exhibit interesting reactivity, such as oxidative demethylation and C-H activation with cerium(IV) .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(pyrazol-1-yl)methane ligands and their complexes are influenced by their molecular structure and the nature of the substituents. The presence of halogen or alkyl groups on the methine carbon or the pyrazolyl rings can significantly affect the ligand's reactivity and the stability of the resulting metal complexes. The coordination behavior of these ligands with metal ions can lead to complexes with diverse geometries and electronic properties, which are important for their potential applications in catalysis and materials science .

科学研究应用

光解和 C-H 键活化

化合物(3,5-二甲基-1-戊基吡唑-4-基)(羟基亚氨基)甲烷与碳二亚胺配合物的 photolysis 相关,在 C-H 键活化方面显示出显著的前景。琼斯和赫塞尔(1993)的研究重点是其在碳二亚胺配体清洁消除和形成 C-H 氧化加成产物中的应用。该过程对甲烷活化具有影响,并提供了对这些配合物对各种类型碳氢键动力学和热力学选择性的见解,显示出对伯烷烃 C-H 键活化优于仲烷烃活化的偏好 (Jones & Hessell, 1993).

合成和生物活性

李等人(2010)合成了具有吡啶官能化的双有机锡衍生物双(吡唑-1-基)甲烷,包括(3,5-二甲基-1-戊基吡唑-4-基)(羟基亚氨基)甲烷的变体,以评估它们的生物活性。这项工作说明了该化合物在形成对 HeLa 细胞表现出细胞毒活性的配合物中的效用,表明在药物化学和药物设计中具有潜在的应用 (Li et al., 2010).

甲烷单加氧酶反应性

相关化合物的多功能性在对甲基球菌甲烷单加氧酶的研究中得到了进一步的例证。这种酶能够氧化包括甲烷在内的多种底物,证明了这些化合物广泛的反应性。它突出了在生物技术和环境修复中的潜在应用,特别是在污染物的氧化和工业相关化学品的合成中 (Colby, Stirling, & Dalton, 1977).

有机金属化学和催化

在有机金属化学中,(3,5-二甲基-1-戊基吡唑-4-基)(羟基亚氨基)甲烷及其衍生物在形成具有催化潜力的金属配合物中用作配体。Tregubov 等人(2013)研究了由该化合物衍生的 N,N 和 N,P 配体的 Rh(I)配合物,用于可回收的氢胺化催化剂。这项研究表明了这些配合物在可持续化学合成中的作用,特别是在开发用于高效生产胺衍生物的催化剂方面 (Tregubov et al., 2013).

属性

IUPAC Name |

(NE)-N-[(3,5-dimethyl-1-pentylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-4-5-6-7-14-10(3)11(8-12-15)9(2)13-14/h8,15H,4-7H2,1-3H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQUEKCOUCXCDS-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C(=N1)C)C=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C(=C(C(=N1)C)/C=N/O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)

![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)

![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)

![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)

![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)